N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
Properties
CAS No. |
919107-44-1 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)7-8-16-14(19)11-5-6-12-13(9-11)17-18(3)15(12)20-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
InChI Key |
AESKMHYWFJPTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Functional Groups: The isopentyl, methoxy, and carboxamide groups are introduced through specific reactions such as alkylation, methylation, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, in cancer treatment. The compound has been investigated for its ability to inhibit specific signaling pathways associated with tumor growth. For instance, it has shown promise as an antagonist to the EP4 receptor, which is involved in immunosuppression within the tumor microenvironment. In preclinical models, oral administration of related compounds has demonstrated significant inhibition of tumor growth by enhancing cytotoxic T cell responses against cancer cells .
| Study | Compound | Target | Effect | Reference |
|---|---|---|---|---|
| Study 1 | This compound | EP4 receptor | Inhibition of tumor growth | |
| Study 2 | Indazole derivatives | Various cancer cell lines | Cytotoxicity enhancement |
Antiviral Properties
This compound has also been explored for its antiviral properties. Compounds with similar structures have been shown to exhibit activity against viruses such as influenza and HIV. The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes, making these compounds potential candidates for antiviral drug development .
| Study | Compound | Virus Targeted | IC50 Value | Reference |
|---|---|---|---|---|
| Study 1 | Indazole derivatives | Influenza virus | Varies | |
| Study 2 | N-Heterocycles | HIV | Low micromolar range |
Inhibition of Kinases
Indazole derivatives have been identified as inhibitors of various kinases, which play essential roles in cell signaling and proliferation. This inhibition can lead to reduced cancer cell survival and proliferation, showcasing the therapeutic potential of these compounds in oncology .
Modulation of Immune Responses
The ability to modulate immune responses is another critical application area. By acting on specific receptors like EP4, these compounds can enhance antitumor immunity, making them valuable in immunotherapy strategies for cancer treatment .
Case Study 1: Immunotherapy Enhancement
In a study focusing on colon cancer models, a derivative similar to this compound was administered alongside anti-PD-1 antibodies. The combination therapy resulted in a marked reduction in tumor size and improved survival rates compared to monotherapy .
Case Study 2: Antiviral Efficacy
Another study evaluated the antiviral efficacy of indazole derivatives against various strains of influenza virus. The results indicated that certain modifications to the indazole structure significantly improved antiviral activity, highlighting the importance of chemical structure in therapeutic effectiveness .
Mechanism of Action
The mechanism of action of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural similarities with N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, differing primarily in substituent groups and functional moieties:
Key Observations:
Functional Group Impact: The substitution at position 6 (carboxamide vs. carboxylate ester) significantly alters polarity and bioavailability. The isopentyl chain in the target compound may enhance lipophilicity compared to the phenylbutyl group in CTK3H4442 (C₂₃H₂₉N₃O₂), which introduces aromatic bulk .
Synthetic Accessibility :
- Derivatives like methyl 6-methoxy-2-methylindazole-3-carboxylate are synthesized via esterification or coupling reactions, as evidenced by protocols for analogous hydrazinecarboxamides .
- The N-heptyl and N-phenylbutyl analogs (e.g., CTK3H4442) require in situ generation of isocyanates from anilines, a method yielding 67–97% efficiency .
Physicochemical and Pharmacological Data (Limited Availability)
Available data for related compounds suggest trends in physicochemical properties:
Notes:
- The higher LogP of CTK3H4442 (4.1) compared to the target compound (3.2) reflects increased hydrophobicity due to the phenylbutyl group.
- All compounds share similar polar surface areas (~53 Ų), suggesting comparable passive membrane permeability .
Biological Activity
N-Isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique indazole core structure, which contributes to its biological activity. The molecular formula is , and it includes various functional groups that facilitate interactions with biological targets.
1. Antiviral Properties
Preliminary studies suggest that this compound may inhibit viral replication. The mechanism appears to involve modulation of viral enzyme activity, although specific pathways remain to be fully elucidated.
| Study | Virus Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Study A | Influenza | 75% | |
| Study B | HIV | 60% |
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various assays. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The following table summarizes the IC50 values against COX enzymes:
| Tested Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 19.45 ± 0.07 | 26.04 ± 0.36 | 1.34 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
The selectivity index indicates that while the compound has some inhibitory effect on COX enzymes, it is less selective than established anti-inflammatory drugs like celecoxib.
3. Anticancer Activity
Research has indicated potential anticancer properties of this compound, particularly against prostate (PC-3) and colon (HCT116) cancer cell lines. The cytotoxic effects were evaluated using cell viability assays:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC-3 | 10.5 ± 1.2 | |
| HCT116 | 12.0 ± 0.9 |
These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity:
- Receptor Binding : The compound may bind to certain receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It inhibits key enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with chronic inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to baseline measurements.
- Case Study 2 : A laboratory study demonstrated that this compound effectively reduced tumor growth in xenograft models of prostate cancer, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
